![molecular formula C19H16FNO5 B2683284 (5-(3-Methoxyphenyl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate CAS No. 946346-94-7](/img/structure/B2683284.png)
(5-(3-Methoxyphenyl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate
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Overview
Description
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 3-methoxyphenyl group and a methyl group . The methyl group is further substituted with a 2-(2-fluorophenoxy)acetate group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through 1,3-dipolar cycloaddition or condensation of hydroxylamine with a β-diketone . The 3-methoxyphenyl and 2-(2-fluorophenoxy)acetate groups would then be added through appropriate reactions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the phenyl ring, and the acetate group. The presence of the oxygen and nitrogen atoms in the isoxazole ring, the oxygen atoms in the methoxy and acetate groups, and the fluorine atom would make the compound polar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole ring and the various substituents. The isoxazole ring is known to participate in various reactions, including cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar isoxazole ring and the various polar substituents would likely make the compound soluble in polar solvents .Scientific Research Applications
- Isoxazole derivatives, including our compound of interest, have shown promise as potential anticancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction .
Anticancer Potential
Safety And Hazards
Future Directions
properties
IUPAC Name |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-23-15-6-4-5-13(9-15)18-10-14(21-26-18)11-25-19(22)12-24-17-8-3-2-7-16(17)20/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFECVYFPGFTSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3-Methoxyphenyl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate |
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